{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride
Description
{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride (CAS: 2304635-61-6) is a boronic acid derivative with a fused pyrrolopyridine core. It is commonly utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science. The hydrochloride salt form enhances solubility and stability compared to its free boronic acid counterpart (CAS: 1286777-16-9) . Key properties include:
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4,11-12H,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZTAFQFTUYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)N=CC=C2)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo[2,3-b]pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted pyrrolo[2,3-b]pyridines .
Scientific Research Applications
Chemistry
In chemistry, {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine
This compound has shown potential in biological and medicinal chemistry. It is used in the design and synthesis of inhibitors for various enzymes and receptors, including fibroblast growth factor receptors (FGFRs). These inhibitors have applications in cancer therapy, as they can inhibit the proliferation and migration of cancer cells .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules .
Mechanism of Action
The mechanism of action of {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to boronic acid derivatives with variations in substitution patterns on the pyrrolopyridine scaffold. Key analogues include:
Key Findings
Reactivity in Cross-Coupling: The 2-yl boronic acid hydrochloride exhibits higher solubility in polar solvents (e.g., water or methanol) compared to non-salt analogues, facilitating reactions under aqueous conditions . The 5-yl isomer (CAS: 944059-24-9) shows superior reactivity in aryl-aryl couplings due to reduced steric hindrance at the 5-position .
Synthetic Challenges :
- Substitution at the 2-position (as in the target compound) often requires protection/deprotection strategies due to competing side reactions, whereas 4- and 5-yl derivatives are synthetically more accessible .
Safety Profiles: The hydrochloride form (CAS: 2304635-61-6) poses greater handling risks (H315, H319, H335) compared to non-salt analogues, which primarily carry H302 (oral toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
